3,4-Dimethoxy-5-prop-1-ynylbenzoic acid
Description
3,4-Dimethoxy-5-prop-1-ynylbenzoic acid is a substituted benzoic acid derivative characterized by methoxy (-OCH₃) groups at the 3- and 4-positions and a prop-1-ynyl (-C≡C-CH₂) substituent at the 5-position of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity due to the methoxy groups and reactivity from the terminal alkyne moiety. Potential applications include its use as a synthetic intermediate in organic chemistry, a candidate for bioorthogonal reactions (via alkyne-azide cycloaddition), or a modifier in polymer science.
Properties
CAS No. |
647855-83-2 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3,4-dimethoxy-5-prop-1-ynylbenzoic acid |
InChI |
InChI=1S/C12H12O4/c1-4-5-8-6-9(12(13)14)7-10(15-2)11(8)16-3/h6-7H,1-3H3,(H,13,14) |
InChI Key |
VISIIZYGEAFOKA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=C(C(=CC(=C1)C(=O)O)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound’s key distinguishing features compared to analogs include:
- Methoxy vs. Hydroxyl Groups : Unlike caffeic acid (3,4-dihydroxybenzoic acid with an acryl group), which has polar hydroxyl (-OH) substituents, the methoxy groups in 3,4-dimethoxy-5-prop-1-ynylbenzoic acid reduce hydrogen-bonding capacity, enhancing lipid solubility and metabolic stability .
- Propynyl vs.
Physicochemical Properties
The table below compares critical properties of this compound with caffeic acid and other analogs:
*Estimated based on structural analogs.
Research Findings and Gaps
- Reactivity : The alkyne group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction absent in hydroxylated analogs like caffeic acid .
- Toxicity: Limited data exist on the compound’s biological safety. Alkyne-containing molecules may exhibit cytotoxicity if metabolized into reactive intermediates.
- Synthetic Utility : The compound’s methoxy groups facilitate regioselective functionalization, a feature exploited in synthesizing complex natural product derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
